
physical and chemical properties of 2-cyano-N-
(4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-cyano-N-(4-

fluorophenyl)acetamide

Cat. No.: B167543 Get Quote

In-Depth Technical Guide: 2-Cyano-N-(4-
fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 2-cyano-N-(4-fluorophenyl)acetamide. The information is curated for

professionals in research, scientific, and drug development fields, with a focus on structured

data, experimental context, and logical relationships.

Core Compound Properties
2-Cyano-N-(4-fluorophenyl)acetamide is an organic compound featuring a cyanoacetamide

moiety attached to a 4-fluorophenyl group. Its fundamental properties are summarized below.
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Property Value Source

IUPAC Name
2-cyano-N-(4-

fluorophenyl)acetamide
ChemScene

CAS Number 1735-88-2 ChemScene

Molecular Formula C₉H₇FN₂O ChemScene

Molecular Weight 178.16 g/mol ChemScene

Physicochemical Data
Detailed physicochemical data for 2-cyano-N-(4-fluorophenyl)acetamide is crucial for its

application in experimental settings. While specific experimental values for melting point,

boiling point, and solubility are not readily available in the public domain, data for structurally

similar compounds can provide estimations. For instance, the related compound 2-cyano-N-

(2,5-difluorophenyl)acetamide has a reported melting point of 165-167 °C. The parent

compound, cyanoacetamide, is soluble in water. It is anticipated that 2-cyano-N-(4-
fluorophenyl)acetamide is soluble in common organic solvents.

Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of 2-cyano-N-(4-
fluorophenyl)acetamide. While experimental spectra for this specific compound are not widely

published, the expected spectral characteristics can be inferred from the analysis of its

functional groups and data from analogous compounds.

Expected Spectroscopic Characteristics:
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Spectroscopic Technique Expected Features

¹H NMR

Signals corresponding to the methylene protons

of the acetamide group, and aromatic protons of

the 4-fluorophenyl ring. The chemical shifts will

be influenced by the electron-withdrawing

nature of the cyano and fluoro groups.

¹³C NMR

Resonances for the cyano carbon, the carbonyl

carbon of the amide, the methylene carbon, and

the carbons of the fluorophenyl ring. The carbon

attached to the fluorine atom will exhibit a

characteristic coupling.

IR Spectroscopy

Characteristic absorption bands for the N-H

stretching of the amide, the C≡N stretching of

the nitrile group (typically around 2250 cm⁻¹),

the C=O stretching of the amide (around 1650

cm⁻¹), and C-F stretching.

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight of the compound (178.16 m/z).

Fragmentation patterns would likely involve

cleavage of the amide bond and loss of the

cyano group.

Experimental Protocols
Synthesis of 2-Cyano-N-(4-fluorophenyl)acetamide
A general and robust method for the synthesis of N-substituted cyanoacetamides involves the

condensation of an amine with a cyanoacetic acid ester. The following protocol is adapted for

the specific synthesis of 2-cyano-N-(4-fluorophenyl)acetamide.
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Reactants

Reaction

Conditions

Work-up & Purification

Product

4-Fluoroaniline

Reaction Vessel
(e.g., Round-bottom flask)

Ethyl Cyanoacetate

Heating
(Reflux)

Cooling to
room temperature

Optional: High-boiling
inert solvent (e.g., Toluene)

Precipitation of product

Filtration

Recrystallization
(e.g., from Ethanol/Water)

2-Cyano-N-(4-fluorophenyl)acetamide
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Synthetic Workflow for 2-Cyano-N-(4-fluorophenyl)acetamide
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Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine

equimolar amounts of 4-fluoroaniline and ethyl cyanoacetate. A high-boiling inert solvent,

such as toluene, can be used to facilitate the reaction, although the reaction can also be

performed neat.

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-

layer chromatography (TLC) by observing the consumption of the starting materials.

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The

product will often precipitate out of the reaction mixture upon cooling.

Purification: The crude product can be collected by filtration and purified by recrystallization

from a suitable solvent system, such as ethanol/water, to yield the pure 2-cyano-N-(4-
fluorophenyl)acetamide.

Chemical Reactivity and Stability
The reactivity of 2-cyano-N-(4-fluorophenyl)acetamide is primarily dictated by the cyano,

amide, and activated methylene functionalities.
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Key Reactive Sites

Potential Reactions

2-Cyano-N-(4-fluorophenyl)acetamide
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(α-carbon)
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(-C≡N)
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Amide Group
(-CONH-)

Nucleophilic Nitrogen
Electrophilic Carbonyl Carbon

Knoevenagel Condensation Hydrolysis to Carboxylic Acid Reduction to Amine
Hydrolysis to

Carboxylic Acid and Amine

Click to download full resolution via product page

Reactivity Profile of 2-Cyano-N-(4-fluorophenyl)acetamide

Active Methylene Group: The methylene group alpha to both the cyano and carbonyl groups

is acidic and can be deprotonated by a base. This makes it a key site for various carbon-

carbon bond-forming reactions, such as the Knoevenagel condensation.

Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or be reduced to a

primary amine.

Amide Group: The amide bond is generally stable but can be hydrolyzed under acidic or

basic conditions to yield the corresponding carboxylic acid and 4-fluoroaniline.

Stability and Storage:

2-Cyano-N-(4-fluorophenyl)acetamide is expected to be a stable solid under standard

laboratory conditions. It should be stored in a cool, dry place away from strong acids, bases,

and oxidizing agents to prevent degradation.
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Biological Activity and Potential Applications
While specific biological activities for 2-cyano-N-(4-fluorophenyl)acetamide are not

extensively documented, the cyanoacetamide scaffold is present in a variety of biologically

active molecules. Derivatives of cyanoacetamide have been investigated for their potential as:

Antimicrobial agents: Some cyanoacetamide derivatives have shown activity against various

bacterial and fungal strains.

Anticancer agents: The cyanoacetamide moiety is a feature in some compounds with

antiproliferative properties.

Enzyme inhibitors: The functional groups present in this molecule could potentially interact

with the active sites of various enzymes.

Further research is required to fully elucidate the specific biological profile and potential

therapeutic applications of 2-cyano-N-(4-fluorophenyl)acetamide. Researchers in drug

discovery may find this compound to be a valuable starting point or intermediate for the

synthesis of novel therapeutic agents.
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Potential Areas of Biological Investigation

To cite this document: BenchChem. [physical and chemical properties of 2-cyano-N-(4-
fluorophenyl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167543#physical-and-chemical-properties-of-2-
cyano-n-4-fluorophenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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